molecular formula C13H8Cl2N4O4 B2503475 2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 946362-42-1

2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2503475
CAS No.: 946362-42-1
M. Wt: 355.13
InChI Key: RNQYFJUYXBRZPN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide: is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by the chlorination of phenoxyacetic acid using chlorine gas or other chlorinating agents under controlled conditions.

    Synthesis of 1,2-oxazole: This involves the cyclization of appropriate precursors such as nitriles or amides in the presence of catalysts like phosphorus pentachloride (PCl5).

    Formation of 1,3,4-oxadiazole: This can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with the synthesized 1,2-oxazole and 1,3,4-oxadiazole intermediates using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxazole moieties, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can occur at the oxadiazole ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Herbicides: Similar to other phenoxyacetic acid derivatives, it may exhibit herbicidal activity by mimicking plant hormones and disrupting growth processes.

    Antimicrobial Agents: The oxadiazole moiety is known for its antimicrobial properties, making the compound a candidate for developing new antimicrobial agents.

Medicine:

    Drug Development: The compound’s unique structure allows for exploration in drug discovery, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The phenoxyacetic acid moiety can mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The oxadiazole ring may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacking the oxazole and oxadiazole rings.

    Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure but different functional groups.

    Dichlorprop: Another herbicide with a similar phenoxyacetic acid backbone but different substituents.

Uniqueness:

  • The presence of both oxazole and oxadiazole rings in 2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide provides unique chemical properties and potential applications that are not observed in simpler phenoxyacetic acid derivatives. This combination of functional groups allows for a broader range of chemical reactions and biological activities, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O4/c14-7-1-2-9(8(15)5-7)21-6-11(20)17-13-19-18-12(22-13)10-3-4-16-23-10/h1-5H,6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQYFJUYXBRZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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